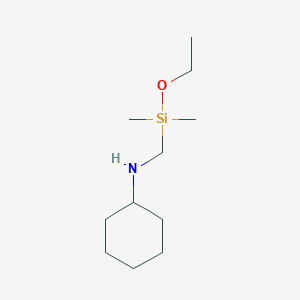
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C12H27NO2Si. It is a derivative of silane, featuring a cyclohexylaminomethyl group attached to an ethoxydimethylsilane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine typically involves the reaction of cyclohexylamine with ethoxydimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
Cyclohexylamine+Ethoxydimethylchlorosilane→this compound+HCl
The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is utilized in several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine involves its ability to form stable bonds with various substrates through its silane group. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with a wide range of molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylethoxysilane: Similar in structure but lacks the cyclohexylaminomethyl group.
Diethoxydimethylsilane: Contains two ethoxy groups and two methyl groups attached to silicon.
(N-cyclohexylaminomethyl)triethoxysilane: Contains three ethoxy groups instead of one.
Uniqueness
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is unique due to the presence of the cyclohexylaminomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with various substrates.
Propiedades
Número CAS |
18023-58-0 |
|---|---|
Fórmula molecular |
C11H25NOSi |
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
Clave InChI |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
SMILES canónico |
CCO[Si](C)(C)CNC1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













